

# A Comparative Meta-Analysis of Larazotide Acetate for Celiac Disease

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## Compound of Interest

Compound Name: Larazotide Acetate

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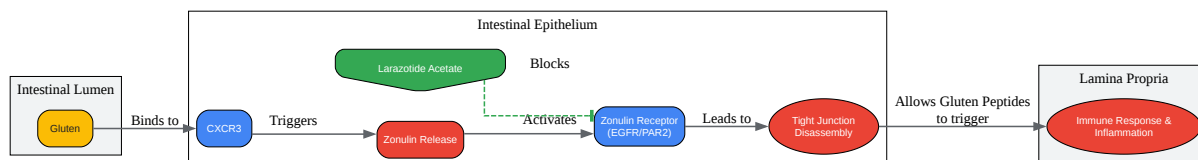
This guide provides a meta-analysis of clinical trial data for **larazotide acetate**, a first-in-class tight junction regulator investigated for the treatment of celiac disease. It objectively compares its performance with other emerging therapies and presents supporting experimental data to inform future research and development in this field.

## Introduction to Larazotide Acetate

**Larazotide acetate** is a synthetic octapeptide designed to inhibit the action of zonulin, a protein that modulates intestinal permeability.<sup>[1][2]</sup> In celiac disease, gluten ingestion triggers an overproduction of zonulin, leading to the disassembly of tight junctions between intestinal epithelial cells. This increased permeability allows gluten peptides to translocate into the lamina propria, initiating an inflammatory immune response.<sup>[1][2][3]</sup> **Larazotide acetate** aims to prevent this initial step in the inflammatory cascade by blocking the zonulin pathway, thereby maintaining the integrity of the intestinal barrier.<sup>[1][2][4]</sup>

## Mechanism of Action: The Zonulin Pathway

**Larazotide acetate**'s mechanism of action is centered on the inhibition of the zonulin signaling pathway, which plays a crucial role in regulating intestinal permeability.



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### Larazotide Acetate's Mechanism of Action

## Clinical Trial Data: Larazotide Acetate

**Larazotide acetate** has undergone several clinical trials, with the most significant being a Phase 2b study (NCT01396213) and a subsequent, now discontinued, Phase 3 study (NCT03569007).

### Phase 2b Clinical Trial (NCT01396213)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **larazotide acetate** in adults with celiac disease who experienced persistent symptoms despite maintaining a gluten-free diet for at least 12 months.<sup>[5][6]</sup>

#### Experimental Protocol:

- Participants: 342 adults with biopsy-confirmed celiac disease on a gluten-free diet for ≥12 months with persistent symptoms.<sup>[6]</sup>
- Design: 4-week placebo run-in, followed by a 12-week treatment period, and a 4-week placebo run-out.<sup>[6]</sup>
- Intervention: Participants were randomized to receive one of three doses of **larazotide acetate** (0.5 mg, 1 mg, or 2 mg) or a placebo, taken three times daily before meals.<sup>[6]</sup>

- **Primary Endpoint:** The primary endpoint was the change in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[\[6\]](#)
- **Secondary Endpoints:** Included changes in the Celiac Disease Patient-Reported Outcome (CeD-PRO) symptomatic days, improved symptom days, and non-gastrointestinal symptoms.[\[3\]](#)[\[6\]](#)

#### Quantitative Results:

Endpoint	Larazotide Acetate 0.5 mg vs. Placebo	p-value
Primary Endpoint		
Change in CeD-GSRS Score	Statistically significant improvement	0.022 (ANCOVA); 0.005 (MMRM) <a href="#">[6]</a> <a href="#">[7]</a>
Secondary Endpoints		
Decrease in CeD-PRO Symptomatic Days	26% decrease	0.017 <a href="#">[3]</a> <a href="#">[6]</a>
Increase in Improved Symptom Days	31% increase	0.034 <a href="#">[3]</a> <a href="#">[6]</a>
Reduction in Abdominal Pain Score ( $\geq 50\%$ for $\geq 6$ weeks)	Achieved by a significantly greater proportion of patients	0.022 <a href="#">[6]</a>
Decrease in Headache and Tiredness	Statistically significant reduction	0.010 <a href="#">[3]</a> <a href="#">[6]</a>

Higher doses (1 mg and 2 mg) of **larazotide acetate** did not show a statistically significant difference from placebo.[\[3\]](#)[\[6\]](#)

## Phase 3 Clinical Trial (CedLara - NCT03569007)

The Phase 3 trial was designed to confirm the findings of the Phase 2b study.[\[8\]](#) However, the trial was discontinued by 9 Meters Biopharma in June 2022.[\[8\]](#) An interim analysis revealed that the number of participants needed to demonstrate a statistically significant clinical outcome between the drug and placebo was too large to feasibly continue the trial.[\[8\]](#)[\[9\]](#)[\[10\]](#)

#### Experimental Protocol (Planned):

- Participants: Planned to enroll 525 adult patients with celiac disease experiencing persistent symptoms on a gluten-free diet.[8][9]
- Design: A 24-week study, including a 12-week double-blind treatment phase and a 12-week safety follow-up.[8]
- Intervention: Participants were to be randomized to receive **larazotide acetate** (at varying doses) or a placebo.[8]
- Primary Endpoint: The primary goal was to measure the change in the severity of celiac disease symptoms based on patient-reported outcomes over 12 weeks.[8]

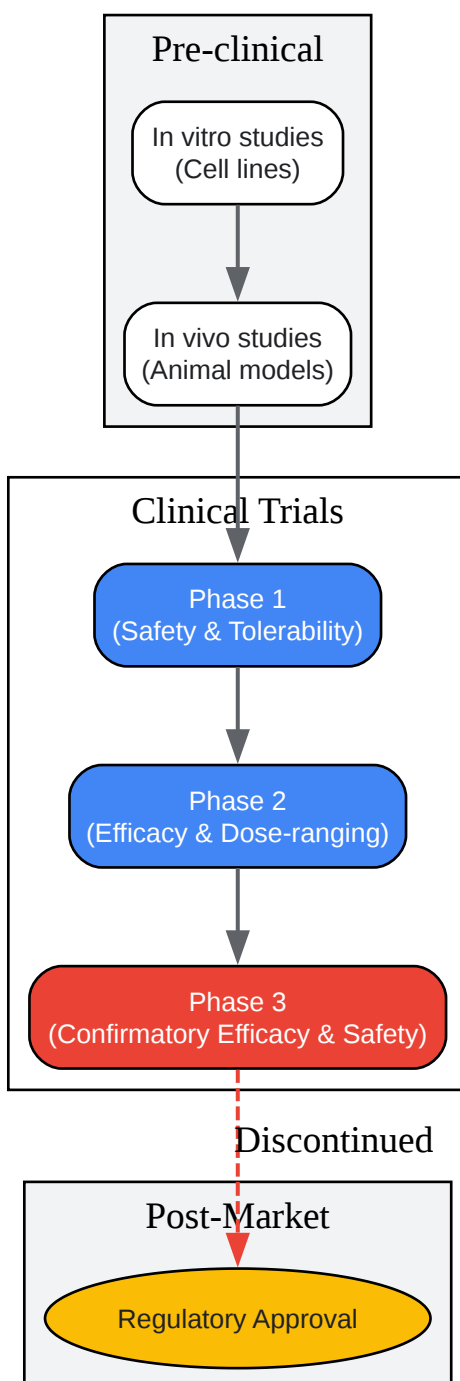
## Comparison with Alternative Therapies

While a gluten-free diet remains the cornerstone of celiac disease management, several alternative and adjunct therapies are in various stages of clinical development. These alternatives employ different mechanisms of action to mitigate the effects of gluten exposure.

Therapeutic Agent	Mechanism of Action	Latest Clinical Trial Phase	Key Findings (from available data)
Larazotide Acetate	Tight junction regulator; zonulin inhibitor[1][4]	Phase 3 (Discontinued)[8]	Phase 2b showed significant symptom reduction at 0.5 mg dose.[6][7] Phase 3 was discontinued due to futility.[8]
Latiglutenase	Oral enzyme therapy; degrades gluten in the stomach[1][4]	Phase 2	Showed some promise in improving symptoms in seropositive patients on a gluten-free diet, but did not significantly improve intestinal healing compared to placebo. [1]
ZED1227	Transglutaminase 2 (TG2) inhibitor; blocks gluten deamidation[11]	Phase 2	Demonstrated a protective effect on the duodenal mucosa during a gluten challenge and improved patient-reported outcomes. [12]
PRV-015 (formerly AMG 714)	Anti-interleukin-15 (IL-15) monoclonal antibody	Phase 2b	Aims to reduce inflammation and symptoms in non-responsive celiac disease. The primary efficacy endpoint of the Phase 2b study was not met.

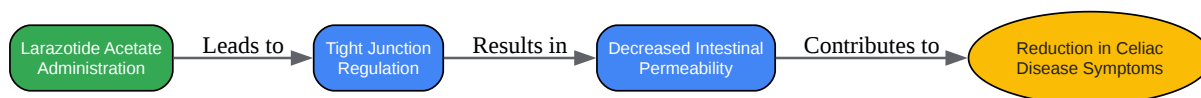
## Experimental Workflow and Logical Relationships

The clinical development of **larazotide acetate** followed a structured pathway to assess its safety and efficacy. The logical flow from its mechanism of action to the expected clinical outcomes is a key aspect of its therapeutic rationale.



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### Clinical Trial Workflow for **Larazotide Acetate**



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### Logical Flow from Drug Action to Clinical Outcome

## Conclusion

The meta-analysis of **larazotide acetate**'s clinical trial data reveals a promising mechanism of action targeting the regulation of intestinal permeability. The Phase 2b trial demonstrated a statistically significant reduction in symptoms for patients with celiac disease who are non-responsive to a gluten-free diet, particularly at the 0.5 mg dose. However, the subsequent discontinuation of the Phase 3 trial highlights the challenges in translating these findings into a clinically approved therapy.

Comparison with other emerging treatments such as latiglutenase, ZED1227, and PRV-015, which target different aspects of the celiac disease pathogenic cascade, underscores the multifaceted approach being taken to address this unmet medical need. While **larazotide acetate**'s journey has been halted, the data generated from its clinical trials provide valuable insights for the continued development of non-dietary therapies for celiac disease. Future research may focus on patient stratification, combination therapies, and the development of more sensitive endpoints to better capture the clinical benefits of novel therapeutic agents.

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